![molecular formula C18H21BrN6O2 B2514689 8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione CAS No. 304880-17-9](/img/no-structure.png)
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione is a useful research compound. Its molecular formula is C18H21BrN6O2 and its molecular weight is 433.31. The purity is usually 95%.
BenchChem offers high-quality 8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been utilized in the synthesis of new pyrazoles, showcasing its role as a precursor in generating novel derivatives with potential biological activities. For instance, new substituted pyrazoles were obtained via the reaction of a starting material that can be structurally related to the compound , with various hydrazines. The structures of these new compounds were determined by spectroscopic methods, indicating the compound's utility in synthesizing structurally complex molecules (Cetin, 2017).
Antimicrobial Activity
Research has also explored the antimicrobial properties of derivatives similar to the compound. For example, novel succinimide derivatives have shown significant in vitro antifungal activities, highlighting the potential of these compounds in developing new antifungal agents (Cvetković et al., 2019).
Structural Analysis
The crystal structure of closely related compounds has been determined by single crystal X-ray diffraction, providing insight into their molecular conformations and the presence of intramolecular hydrogen bonds. This type of analysis is crucial for understanding the compound's chemical behavior and potential reactivity (Ismiyev et al., 2015).
Electrocatalytic Applications
The electrocatalytic cyclization of compounds bearing structural similarities has led to the selective formation of substituted dihydrofurans, showcasing the compound's potential in electrochemical synthesis applications (Elinson et al., 2021).
Eigenschaften
CAS-Nummer |
304880-17-9 |
|---|---|
Produktname |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
Molekularformel |
C18H21BrN6O2 |
Molekulargewicht |
433.31 |
IUPAC-Name |
8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C18H21BrN6O2/c1-3-4-5-10-25-14-15(24(2)18(27)22-16(14)26)21-17(25)23-20-11-12-6-8-13(19)9-7-12/h6-9,11H,3-5,10H2,1-2H3,(H,21,23)(H,22,26,27)/b20-11+ |
InChI-Schlüssel |
OFLGEOJVJWWQBH-RGVLZGJSSA-N |
SMILES |
CCCCCN1C2=C(N=C1NN=CC3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



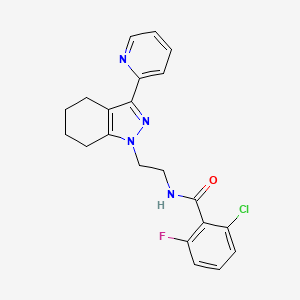
![2-imino-1-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2514608.png)
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2514610.png)
![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)
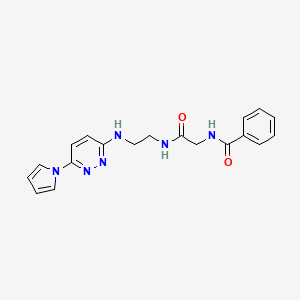

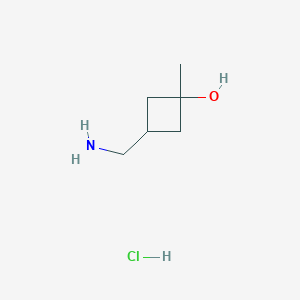

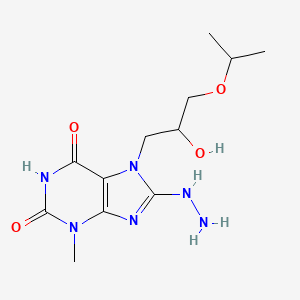
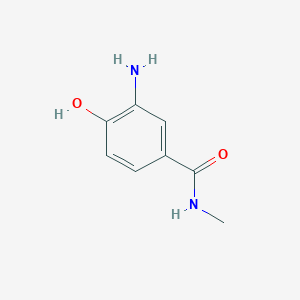

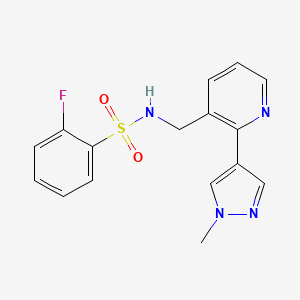
![3-[1-(2-Methylpropyl)pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2514629.png)